a-CGRP (29-37) (canine, mouse, rat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-CGRP (29-37) is a peptide molecule that is derived from the calcitonin gene-related peptide (CGRP) family. It is a neuropeptide that is found in the central and peripheral nervous system of mammals. The peptide has been extensively studied for its role in various physiological and pathological conditions.
Wirkmechanismus
A-CGRP (a-CGRP (29-37) (canine, mouse, rat)) exerts its effects through binding to the CGRP receptor, which is a G protein-coupled receptor. The binding of a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) to the receptor leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, which ultimately leads to the physiological effects of the peptide.
Biochemical and Physiological Effects:
a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been shown to have potent vasodilatory effects, which can reduce blood pressure in animal models. The peptide also has anti-inflammatory effects and can reduce cytokine production in animal models of inflammation. In addition, a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been shown to reduce pain sensitivity in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) in lab experiments include its potency and specificity for the CGRP receptor, which allows for selective targeting of this receptor. However, a limitation of using a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) is its short half-life, which can limit its effectiveness in in vivo experiments.
Zukünftige Richtungen
For research on a-CGRP (a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) (canine, mouse, rat)) include the development of more stable analogs of the peptide, the investigation of its role in other physiological and pathological conditions, and the development of novel therapeutic agents based on its mechanism of action. Additionally, further studies are needed to elucidate the signaling pathways activated by a-CGRP (a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) (canine, mouse, rat)) and their downstream effects.
Synthesemethoden
The synthesis of a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the use of solution-phase chemistry. Both methods have been used to synthesize a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) with high purity and yield.
Wissenschaftliche Forschungsanwendungen
A-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been extensively studied for its role in various physiological and pathological conditions, including migraine, cardiovascular disease, and inflammation. The peptide has been shown to have potent vasodilatory effects and can reduce blood pressure in animal models. It has also been shown to inhibit inflammatory cytokine production and reduce pain sensitivity in animal models of inflammation and pain.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGRKKSNRTOED-NOBMLAFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N11O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.